molecular formula C15H10ClNO2 B12577734 5-Chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide CAS No. 634186-49-5

5-Chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide

Cat. No.: B12577734
CAS No.: 634186-49-5
M. Wt: 271.70 g/mol
InChI Key: VOMWEDLABGMDLG-UHFFFAOYSA-N
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Description

5-Chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide is a chemical compound with a molecular formula of C15H10ClNO2 It is known for its unique structural features, which include a chloro group, an ethynyl group, and a hydroxybenzamide moiety

Preparation Methods

The synthesis of 5-Chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxybenzoic acid and 3-ethynylaniline.

    Coupling Reaction: The 5-chloro-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 3-ethynylaniline in the presence of a base like triethylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

5-Chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Scientific Research Applications

5-Chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

5-Chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

634186-49-5

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

5-chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C15H10ClNO2/c1-2-10-4-3-5-12(8-10)17-15(19)13-9-11(16)6-7-14(13)18/h1,3-9,18H,(H,17,19)

InChI Key

VOMWEDLABGMDLG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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